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Cycloviolacin O8

Cat. No.: B1578312
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O8 is a cyclic cystine knot (CCK) peptide belonging to the cyclotide family, isolated from the plant Viola odorata (sweet violet). This structurally unique peptide is characterized by its head-to-tail cyclic backbone and three conserved disulfide bonds, which confer exceptional stability against thermal, chemical, and enzymatic degradation. Its compact and stable scaffold makes it a valuable tool for studying plant defense mechanisms and for applications in peptide engineering . In research settings, this compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including MDA-MB-231 breast cancer (IC50 = 1.15 μM), PC-3 prostate cancer (IC50 = 1.05 μM), and OVCAR-3 ovarian cancer (IC50 = 0.80 μM) . Studies also reveal potent antifungal activity against the agricultural pathogen Fusarium graminearum, highlighting its potential as a lead compound for developing novel biocontrol agents . While the exact mechanism of action for this compound is an area of active investigation, studies on related cyclotides, such as Cycloviolacin O2, indicate that membrane disruption plays a crucial role in their cytotoxic effects . This membrane-targeting mechanism is a valuable feature for probing membrane interactions and studying novel modes of action against pathogenic cells. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound for studies in cancer biology, antimicrobial discovery, and the development of stable peptide-based scaffolds.

Properties

bioactivity

Parasites,

sequence

GTLPCESCVWIPCISSVVGCSCKSKVCYKN

Origin of Product

United States

Structural Characterization and Topographical Features of Cycloviolacin O8

Primary Sequence Analysis of Cycloviolacin O8

This compound is a 30-amino acid peptide originally isolated from the sweet violet, Viola odorata. cpu-bioinfor.org Its primary structure, or amino acid sequence, has been determined through methods including mass spectrometry and Edman degradation. cpu-bioinfor.orgdiva-portal.org The sequence is characterized by the presence of six highly conserved cysteine residues, which are fundamental to its three-dimensional structure. Analysis of the primary sequence is the first step in understanding its complex topography. The sequence for this compound is GTLPCGESCVWIPCISSVVGCSCKSKVCYKN. cpu-bioinfor.orguq.edu.au

PropertyValueSource
Peptide Name This compound cpu-bioinfor.org
Source Organism Viola odorata cpu-bioinfor.org
Sequence GTLPCGESCVWIPCISSVVGCSCKSKVCYKN cpu-bioinfor.orguq.edu.au
Sequence Length 30 Amino Acids cpu-bioinfor.org
Molecular Mass 3194.82 Da cpu-bioinfor.org

Cyclic Cystine Knot (CCK) Motif in this compound

The defining structural feature of all cyclotides, including this compound, is the cyclic cystine knot (CCK) motif. portlandpress.comresearchgate.net This motif consists of two primary components: the covalent cyclization of the peptide backbone and a specific, knotted arrangement of three disulfide bonds. diva-portal.orguq.edu.au This intricate structure provides remarkable resistance to thermal, chemical, and enzymatic degradation. portlandpress.comresearchgate.net The CCK framework forces hydrophobic amino acid residues to be exposed on the molecular surface, creating an amphipathic structure. diva-portal.org

The structure of this compound is stabilized by three interlocking disulfide bonds, which form the cystine knot. These bonds form between the six conserved cysteine (Cys) residues at specific positions in the primary sequence. The connectivity follows the typical I-IV, II-V, and III-VI pattern seen in cyclotides, where two disulfide bonds and their connecting backbone segments create a ring that is threaded by the third disulfide bond. diva-portal.orguq.edu.au For this compound, this corresponds to linkages between the 1st and 4th, 2nd and 5th, and 3rd and 6th cysteine residues in the sequence. cpu-bioinfor.org This specific framework is crucial for maintaining the peptide's rigid and stable tertiary structure. nih.gov

Disulfide BondCysteine Residue PairSource
1Cys-5 and Cys-21 cpu-bioinfor.org
2Cys-9 and Cys-23 cpu-bioinfor.org
3Cys-14 and Cys-28 cpu-bioinfor.org

Disulfide Connectivity and Cysteine Framework

Three-Dimensional Structural Elucidation of this compound

Determining the precise three-dimensional (3D) conformation of this compound is essential for understanding its structure-function relationships. The elucidation of cyclotide structures generally relies on a combination of spectroscopic techniques and computational methods. windows.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used for determining the 3D structures of cyclotides in solution. windows.netxiahepublishing.com The highly constrained and knotted nature of the CCK motif ensures that the peptide remains well-ordered in a solution state, making it an excellent candidate for NMR analysis. windows.netxiahepublishing.com This technique allows for the detailed characterization of the peptide's secondary structure, which for cyclotides typically includes a distorted triple-stranded β-sheet stabilized by hydrogen bonds. nih.govacs.org While the 3D structures of many cyclotides, such as cycloviolacin O1, have been determined by NMR, specific high-resolution NMR data for this compound is not as widely published. acs.org However, other advanced analytical methods, such as ultraviolet photodissociation (UVPD) tandem mass spectrometry, have been successfully applied to sequence this compound, overcoming challenges associated with its complex, cyclic nature. nih.gov

In conjunction with experimental data, computational approaches are vital for refining and predicting the 3D structure of cyclotides like this compound. nih.govresearchgate.net Homology modeling is a common technique, where the known structure of a related cyclotide, such as circulin (B12663914) A, is used as a template to build a computer model of the target peptide. nih.gov

These initial models are then refined using sophisticated simulation protocols. portlandpress.com A typical workflow involves:

Torsion Angle Simulated Annealing: A high-temperature phase using torsion angle dynamics followed by a slow cooling phase to allow the molecule to settle into a low-energy conformation. portlandpress.com

Molecular Dynamics (MD) and Energy Minimization: The refined structures are often subjected to further MD simulations in an explicit water environment to mimic physiological conditions. This process involves heating and cooling cycles, followed by energy minimization to achieve the most stable and sterically favorable structure. portlandpress.comuq.edu.au

These simulations confirm that the cyclotide framework is generally rigid, with some flexibility observed in the backbone loops between the conserved cysteine residues. uq.edu.au A predicted 3D structure for this compound, derived from such computational methods, is available in cyclotide-specific databases. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Loop Regions and Structural Variability in this compound

This compound is a member of the bracelet subfamily of cyclotides, a classification defined by the absence of a cis-proline residue in loop 5, resulting in a backbone structure without the characteristic twist seen in Möbius cyclotides. portlandpress.com Like all cyclotides, its structure is characterized by a head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, forming the cyclic cystine knot (CCK) motif. frontiersin.orgdiva-portal.org This CCK framework is composed of six conserved cysteine (Cys) residues, and the intervening amino acid segments are known as loops 1 through 6. uq.edu.aunih.gov

The amino acid sequence of this compound is GTLPC ESC VWIPC ISSVVGC SKSKVC YKNC , with the six conserved cysteines highlighted. cpu-bioinfor.org The disulfide bridges connect Cys I to Cys IV, Cys II to Cys V, and Cys III to Cys VI. cpu-bioinfor.org Based on this sequence, the specific loop regions of this compound can be defined as follows:

Loop 1: ES (between Cys I and Cys II)

Loop 2: VWIP (between Cys II and Cys III)

Loop 3: ISSVVG (between Cys III and Cys IV)

Loop 4: S (between Cys IV and Cys V)

Loop 5: KSKV (between Cys V and Cys VI)

Loop 6: YKNGTLP (spanning the cyclic junction between Cys VI and Cys I)

While high-resolution structural data from NMR or X-ray crystallography for this compound is not as extensively documented as for its homologue Cycloviolacin O2, the inherent stability of the cyclotide framework suggests a well-defined, albeit potentially flexible, conformation in solution. nih.gov Structural variability in cyclotides is generally confined to these loop regions, as the cystine knot core is highly conserved. researchgate.net Variations in the amino acid composition of these loops are responsible for the diverse biological activities observed across the cyclotide family. For instance, studies on other cycloviolacins have shown that even single amino acid substitutions in the loops can dramatically alter biological functions like hemolytic activity. portlandpress.com

Structural Homology and Divergence within Cycloviolacin Subgroup

The cycloviolacin subgroup, isolated primarily from Viola odorata, includes several closely related peptides such as Cycloviolacin O2, O3, O8, O13, and O14, all of which are part of the larger cyclotide family. xiahepublishing.comnih.gov These molecules share a high degree of sequence homology and the conserved bracelet structural framework, yet exhibit significant functional divergence stemming from subtle variations in their loop regions.

A comparison of the amino acid sequences highlights the homology and divergence among key members of the Cycloviolacin subgroup. All belong to the bracelet subfamily, characterized by a trans-proline in loop 5, distinguishing them from Möbius cyclotides like Kalata B1. portlandpress.comnih.gov

LoopThis compoundCycloviolacin O2Cycloviolacin O13Cycloviolacin O14
1ESESESES
2VWIPVWIPVWIPFKL
3ISSVVGISSAIGIAIGVST
4SSSS
5KSKVKSKVKSKVPK
6YKNGTLPRNGIPRNGIPKNGVL

Sequence data sourced from multiple references. portlandpress.comcpu-bioinfor.orgsb-peptide.comuniprot.org

Key Observations:

Conserved Regions: Loop 1 (ES) and Loop 4 (S) are identical across these selected cycloviolacins, underscoring their potential importance for maintaining the core bracelet structure. The KSKV motif in loop 5 is also conserved between this compound and O2/O13.

Loop 3 Variability: This loop shows significant variation and is a key determinant of functional differences. A single amino acid change in loop 3, from Serine (S) in Cycloviolacin O2 to Alanine (A) in Cycloviolacin O13, results in a more than three-fold increase in hemolytic activity for O13, demonstrating the critical role of individual residues in this loop. portlandpress.com this compound possesses a unique six-residue sequence (ISSVVG) in this region.

Loop 2 and 5 Divergence in O14: Cycloviolacin O14 shows the most divergence in the highly variable loop regions 2, 3, 5, and 6. Its altered loop sequences contribute to it being the most hydrophilic and least hemolytic of the V. odorata cyclotides. nih.gov

Loop 6 (Cyclic Junction): This loop, which contains the site of backbone cyclization, also displays considerable variability in length and composition. This diversity is thought to be crucial for the interaction with the enzymes responsible for their biosynthesis. uq.edu.au

This pattern of a conserved structural core with hypervariable loop regions is the hallmark of the cyclotide family. It allows for the generation of a vast array of peptides with diverse surface properties (e.g., hydrophobicity, charge distribution) and, consequently, a wide spectrum of biological activities, from anthelmintic to cytotoxic, from a common genetic template. nih.govnih.gov The differences between this compound and its close relatives exemplify this evolutionary strategy of using a stable scaffold to present variable functional epitopes.

Biosynthesis and Production Pathways of Cycloviolacin O8

Ribosomal Synthesis and Post-Translational Modifications

The production of Cycloviolacin O8 begins with the translation of its corresponding gene into a linear precursor protein. This precursor then undergoes a series of enzymatic modifications to yield the final, mature cyclic peptide. researchgate.netfrontiersin.org

Cyclotide precursors, including that of this compound, possess a conserved multi-domain architecture. frontiersin.orguq.edu.au They are typically composed of an endoplasmic reticulum (ER) signal sequence, an N-terminal propeptide (NTPP), one or more cyclotide domains, and a C-terminal tail (CTR). frontiersin.org The precursor protein for this compound, encoded by the gene Voc1, is known to contain a single cyclotide domain. researchgate.net In some cases, precursor proteins can be multi-domain, encoding for different cyclotides within the same polypeptide chain. researchgate.net

The processing of this precursor into the mature this compound is primarily carried out by asparaginyl endopeptidases (AEPs). uq.edu.auwindows.net These enzymes are responsible for excising the linear cyclotide domain from the precursor protein and catalyzing the subsequent head-to-tail cyclization. windows.netpnas.org Additionally, protein-disulfide isomerases are believed to be involved in the correct oxidative folding and formation of the three characteristic disulfide bonds that form the cyclic cystine knot (CCK) motif. diva-portal.org

Table 1: Key Components in this compound Biosynthesis
ComponentDescriptionReference
Precursor ProteinA linear polypeptide containing a signal peptide, propeptides, and the mature cyclotide domain. The gene for the this compound precursor is Voc1. researchgate.net
Asparaginyl Endopeptidase (AEP)The primary enzyme responsible for the excision of the cyclotide domain and its subsequent backbone cyclization. uq.edu.auwindows.net
Protein-Disulfide Isomerase (PDI)An enzyme implicated in the correct folding and formation of the disulfide bonds that create the cystine knot. diva-portal.org

The biosynthesis of this compound is initiated in the cytoplasm, but the precursor protein is directed to the secretory pathway. This is facilitated by an N-terminal ER signal peptide. uq.edu.aufrontiersin.org This signal sequence guides the nascent polypeptide to the endoplasmic reticulum, where the disulfide bonds are formed and the protein begins to fold. uq.edu.au

Following the ER signal sequence is the N-terminal propeptide (NTPP) domain. frontiersin.org While its exact function is still under investigation, it is believed to play a role in ensuring the correct folding of the cyclotide domain and preventing premature proteolytic degradation. frontiersin.org The precursor proteins generally feature an ER targeting signal, an N-terminal propeptide (NTPP), an N-terminal repeat (NTR), the cyclotide domain (CD), and a C-terminal tail (CTR) in sequential order from the N- to the C-terminus. frontiersin.org

The hallmark of cyclotide biosynthesis is the head-to-tail cyclization of the peptide backbone. This crucial step is mediated by asparaginyl endopeptidases (AEPs). windows.netpnas.org The AEP recognizes and cleaves the precursor protein at the C-terminal end of the mature cyclotide domain. pnas.org This cleavage occurs specifically after a conserved asparagine (Asn) or, in some cases, an aspartic acid (Asp) residue. pnas.orgportlandpress.com

The enzymatic reaction is a transpeptidation process. Instead of hydrolysis, the AEP catalyzes the formation of a new peptide bond between the newly liberated C-terminus and the N-terminus of the cyclotide domain, resulting in a circular peptide. pnas.org The presence of a conserved Asn/Asp residue at the C-terminus of the cyclotide domain is considered crucial for this cyclization mechanism to occur. portlandpress.com In the biological synthesis, the oxidation of cysteine residues begins in the precursor peptide, which brings the N- and C-termini into close proximity, thereby facilitating the end-to-end cyclization. windows.net

Endoplasmic Reticulum (ER) Signal Sequence and N-Terminal Propeptide Domains

Genetic Basis of this compound Expression

The production of this compound is rooted in the plant's genetic makeup, with specific genes encoding the precursor protein and a regulatory network controlling its expression.

The gene responsible for producing the precursor of this compound has been identified as Voc1. researchgate.net This gene is part of a larger family of cyclotide-encoding genes found in plants of the Violaceae family. xiahepublishing.com Transcriptomic studies of various Viola species, such as Viola tricolor, have revealed a vast diversity of cyclotide sequences, with estimates suggesting that the Violaceae family could contain as many as 150,000 different cyclotides. xiahepublishing.comnih.gov

These transcriptomic analyses have been instrumental in understanding the structure of cyclotide precursors, identifying processing sites, and discovering novel cyclotide sequences. nih.govdiva-portal.org For instance, the analysis of expressed sequence tags (ESTs) from Oldenlandia affinis showed that a significant portion of the plant's transcriptome is dedicated to producing cyclotide precursors, highlighting their biological importance. nih.gov

Table 2: Genetic and Transcriptomic Findings for this compound and Related Cyclotides
FindingMethodologyKey InsightReference
Gene IdentificationGenetic analysisThe gene Voc1 encodes the precursor for this compound. researchgate.net
Transcriptome MiningRNA sequencing and analysis of Viola tricolorRevealed 164 different cyclotides in a single species, indicating vast diversity. Confirmed the expression of cycloviolacin O2, a closely related cyclotide. nih.gov
EST AnalysisExpressed Sequence Tag analysis of Oldenlandia affinisDemonstrated that 2.8% of the transcriptome is committed to cyclotide precursor biosynthesis. nih.gov
Transcriptome SequencingDe novo sequencing of Viola betonicifoliaUncovered 25 new cyclotide sequences and provided insights into precursor processing sites. diva-portal.org

The biosynthesis of this compound is a tightly regulated process, ensuring that this complex peptide is produced efficiently and at the appropriate times. While the specific regulatory mechanisms governing Voc1 expression are not fully elucidated, the general principles of cyclotide biosynthesis suggest a multi-level control system.

Expression is initiated with the transcription of the cyclotide gene into a precursor protein that contains various domains, including a signal domain, an N-terminal prodomain, the cyclotide domain itself, and a C-terminal prodomain. windows.net The flanking sequences at the N- and C-terminals can exhibit repeats, known as N-terminal repeats (NTR) and C-terminal repeats (CTR), which are presumed to be important in the cyclization process. windows.net The high level of cyclotide production in some plants, which can reach up to 1-2 grams per kilogram of wet weight, indicates that the corresponding genes are highly transcribed. nih.gov This suggests the presence of strong promoters and efficient transcriptional machinery dedicated to cyclotide production. The coordinated expression of the precursor gene and the necessary processing enzymes, such as AEPs, is crucial for the successful synthesis of the mature cyclotide. nih.gov

Gene Identification and Transcriptomic Analysis

Heterologous Expression Systems for this compound Production

The production of this compound, like other cyclotides, can be achieved through various heterologous expression systems. These systems offer alternatives to extraction from native plant sources, potentially providing higher yields and more controlled production environments. mdpi.comresearchgate.net

Microbial Expression Systems

Microbial systems, particularly the bacterium Escherichia coli, have been developed for the production of cyclotides. mdpi.com These systems are advantageous due to their rapid growth, ease of genetic manipulation, and potential for high-yield production. The general strategy for producing cyclotides like this compound in E. coli involves the use of protein splicing techniques. mdpi.comnih.gov

One common approach is intein-mediated protein trans-splicing (PTS). This method can lead to the intracellular production of folded cyclotides at concentrations comparable to those found in in-vitro grown plants. mdpi.com Another technique involves using modified inteins to generate α-thioester polypeptides, which are then cyclized through an intramolecular version of native chemical ligation. mdpi.com While these methods have been established for the biosynthesis of fully folded cyclotides within bacterial cells, specific high-yield production of this compound in microbial systems has not been extensively detailed in the available research. nih.gov However, the established success with other cyclotides, such as Kalata B1, suggests the feasibility of adapting these systems for this compound. nih.gov

Plant-Based Expression Systems

Plant-based systems, including cell cultures and transgenic plants, represent a promising avenue for the large-scale production of this compound. These systems leverage the plant's natural machinery for cyclotide biosynthesis.

Research on plant cell suspension cultures of Viola uliginosa has demonstrated the production of several cyclotides, with this compound being one of the most abundant. researchgate.net Studies have shown that optimizing culture conditions, such as the application of plant growth regulators or biological elicitors, can enhance cyclotide yields, sometimes surpassing the levels found in wild plants. researchgate.net For instance, in 10-day-old cell suspension cultures of V. uliginosa, the yield of Cycloviolacin O13, another major cyclotide present alongside O8, was reported to be significantly higher than in the roots of the native plant. researchgate.net

Furthermore, the development of transgenic crops expressing cyclotide genes is an emerging strategy for sustainable production. acs.org By incorporating the genes responsible for this compound biosynthesis into suitable host plants, it may be possible to create "biofactories" for this specific peptide. uq.edu.au The full characterization of the enzymes involved in cyclotide biosynthesis, such as asparaginyl endopeptidases (AEPs) that catalyze the backbone cyclization, is crucial for the successful engineering of such genetically modified plants. mdpi.comxiahepublishing.com

Chemical Synthesis Methodologies for this compound and Analogues

The total chemical synthesis of cyclotides like this compound is a multi-step process that allows for the production of the native peptide and the creation of novel analogues for structure-function studies. The general strategy involves the synthesis of the linear peptide precursor, followed by backbone cyclization and oxidative folding to establish the correct disulfide bond connectivity. researchgate.netsciengine.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the linear amino acid chain of cyclotides. bachem.comcsic.es The most common approach is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which offers advantages such as the use of less corrosive reagents and simpler cleavage of the peptide from the resin support compared to Boc (tert-butyloxycarbonyl) chemistry. beilstein-journals.orgmdpi.com

For the synthesis of a bracelet cyclotide like this compound, the linear precursor is assembled stepwise on an insoluble polymer resin. bachem.comnih.gov Each cycle of amino acid addition involves the deprotection of the Nα-protecting group, washing steps, and the coupling of the next protected amino acid. bachem.com This process is often automated and can be accelerated using microwave-assisted methods to improve efficiency. beilstein-journals.orgnih.gov Once the full-length linear peptide is assembled, it is cleaved from the solid support, typically under acidic conditions, to yield the linear precursor ready for cyclization. beilstein-journals.org While the specific synthesis of this compound via SPPS is not detailed, the successful synthesis of the closely related bracelet cyclotide Cycloviolacin O2 using Fmoc-SPPS provides a well-established template for its production. nih.govdiva-portal.orgthieme-connect.com

Native Chemical Ligation (NCL) Strategies

Native Chemical Ligation (NCL) is a powerful chemoselective method used to cyclize the linear peptide precursor into its circular form. nih.govnih.gov This technique overcomes the limitations of SPPS in producing very long or complex peptides and is crucial for creating the head-to-tail cyclic backbone of cyclotides. nih.gov

The NCL reaction requires a linear peptide with an N-terminal cysteine residue and a C-terminal thioester. nih.govbiosyntan.de The reaction proceeds in an aqueous solution at a neutral pH. It begins with a transthioesterification reaction between the peptide's C-terminal thioester and the thiol group of the N-terminal cysteine, forming a thioester-linked intermediate. nih.govresearchgate.net This intermediate then undergoes a rapid, spontaneous intramolecular S-to-N acyl transfer, resulting in the formation of a stable, native peptide bond at the ligation site, thus yielding the cyclized peptide. nih.govnih.govresearchgate.net This strategy has been successfully employed for the cyclization of Cycloviolacin O2, where the linear precursor synthesized by SPPS was cyclized using thioester-mediated NCL. nih.govdiva-portal.orgthieme-connect.com The same principle is directly applicable to the synthesis of this compound.

Oxidative Folding and Disulfide Bond Formation

The final and often most challenging step in the synthesis of cyclotides is oxidative folding. This process involves the formation of the three specific disulfide bonds that create the iconic cyclic cystine knot (CCK) motif, which is responsible for the exceptional stability of these peptides. uq.edu.auresearchgate.net

For bracelet cyclotides, including the cycloviolacin family, oxidative folding can be particularly problematic, often requiring specific and carefully optimized conditions to achieve the native conformation and avoid misfolded isomers. uq.edu.au Studies on the folding of Cycloviolacin O1 and O2 have revealed that the process is highly dependent on factors such as the concentration of redox reagents (e.g., oxidized and reduced glutathione) and the presence of organic co-solvents. uq.edu.auresearchgate.net High concentrations of oxidized glutathione (B108866) have been shown to enhance both the folding rate and the final yield of the native isomer. researchgate.net The folding pathway can involve the formation of various oxidized intermediates before converting to the final, correctly folded structure. nih.govresearchgate.net Overcoming the inherent difficulties in folding bracelet cyclotides was a significant breakthrough, enabling the efficient production of peptides like Cycloviolacin O2 and paving the way for the synthesis of this compound and other members of this diverse subfamily. nih.govdiva-portal.orgthieme-connect.com

Advanced Analytical and Characterization Methodologies for Cycloviolacin O8

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone in the analysis of Cycloviolacin O8, providing critical data on its molecular weight, sequence, and structural integrity.

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful tools for the analysis of complex peptide mixtures and the sequencing of individual components like this compound. In a typical workflow, crude plant extracts are first subjected to liquid chromatography to separate the various peptides. portlandpress.comnih.gov The eluent is then introduced into a mass spectrometer, which measures the mass-to-charge ratio of the intact peptides. nih.gov For sequence elucidation, specific peptide ions are selected and subjected to fragmentation, with the resulting fragment ions providing sequence information. nih.govnih.gov

To facilitate sequencing, the disulfide bonds of this compound are often reduced and the resulting cysteine residues are alkylated. nih.govfrontiersin.org This linearization of the peptide is crucial for obtaining clear fragmentation patterns. Subsequent enzymatic digestion, for instance with trypsin or chymotrypsin, can be employed to generate smaller, more easily analyzable peptide fragments. nih.govcore.ac.uk The combination of these techniques has been instrumental in confirming the amino acid sequence of this compound. nih.gov

Table 1: LC-MS/MS Parameters for this compound Analysis

Parameter Description
Ionization Source Electrospray Ionization (ESI)
Mass Analyzer Time-of-Flight (TOF), Quadrupole Time-of-Flight (Q-ToF), Fourier Transform Ion Cyclotron Resonance (FTICR) warwick.ac.ukresearchgate.net
Fragmentation Mode Collision-Induced Dissociation (CID)
Precursor Ion Selection The [M+nH]ⁿ⁺ ion corresponding to this compound is selected for fragmentation.

| Data Analysis | Comparison of experimental fragment ion masses with theoretical values from the known sequence. |

Ultraviolet photodissociation (UVPD) is an advanced fragmentation technique in mass spectrometry that offers a high degree of fragmentation, proving particularly useful for structurally complex peptides like cyclotides. nih.govresearchgate.net Unlike conventional fragmentation methods, UVPD utilizes high-energy UV photons to induce fragmentation, leading to a wealth of sequence information. nih.govresearchgate.net This technique has been successfully applied to the de novo sequencing of this compound, even without the need for prior enzymatic digestion, which can be a significant advantage for difficult-to-sequence peptides. nih.govuq.edu.auresearchgate.net The resulting complex spectra, while challenging to interpret, provide extensive data for a thorough structural analysis. uq.edu.au

The PepSAVI-MS (Statistically-guided bioActive Peptides prioritized VIa Mass Spectrometry) pipeline is a powerful, adaptable platform for the discovery of bioactive peptides from complex natural sources. acs.orgumich.edunih.gov This method integrates bioactivity screening with mass spectrometry-based peptidomics to identify and prioritize potentially bioactive compounds. nih.govresearchgate.net The PepSAVI-MS approach was instrumental in identifying the novel anticancer and antifungal activities of this compound. nih.govnih.gov The pipeline facilitates the rapid screening of plant extracts, and subsequent statistical analysis pinpoints the peptides that correlate with the observed biological activity, leading to the targeted isolation and characterization of compounds like this compound. nih.govunc.edu

Ultraviolet Photodissociation (UVPD) Mass Spectrometry

Chromatographic Separation Techniques

Effective separation of this compound from the complex mixture of peptides present in plant extracts is a critical prerequisite for its detailed characterization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the purification of cyclotides, including this compound. healthbiotechpharm.org This method separates peptides based on their hydrophobicity. Cyclotides, due to their exposed hydrophobic residues, typically have long retention times on nonpolar stationary phases like C18 columns. portlandpress.comhealthbiotechpharm.org A gradient of increasing organic solvent, commonly acetonitrile (B52724) in water with an acidic modifier like trifluoroacetic acid (TFA), is used to elute the bound peptides. nih.govoup.com The high resolving power of RP-HPLC allows for the separation of closely related cyclotides, which is essential for obtaining pure samples for subsequent analysis. portlandpress.comfrontiersin.org

Table 2: Typical RP-HPLC Conditions for this compound Purification

Parameter Condition
Stationary Phase C18 silica (B1680970) gel healthbiotechpharm.orgoup.com
Mobile Phase A Water with 0.05%-0.1% Trifluoroacetic Acid (TFA) nih.govhealthbiotechpharm.org
Mobile Phase B Acetonitrile with 0.045%-0.1% Trifluoroacetic Acid (TFA) healthbiotechpharm.orgoup.com
Gradient Linear gradient of increasing Mobile Phase B portlandpress.comoup.com

| Detection | UV absorbance at 214/215 nm and 280 nm nih.govoup.com |

For the analysis of complex samples where this compound may be present in low abundance, nano-liquid chromatography coupled to Fourier transform mass spectrometry (nano-LC FTMS) offers enhanced sensitivity and resolution. researchgate.netbenthamdirect.comnih.gov The use of capillary columns with smaller inner diameters in nano-LC results in lower flow rates and increased concentration of the analyte entering the mass spectrometer, thereby improving detection limits. akjournals.com FTMS provides extremely high mass accuracy and resolution, which is crucial for the unambiguous identification of this compound in a complex mixture and for differentiating it from other closely related cyclotides. researchgate.netnih.govakjournals.com This technique has been successfully used to identify this compound in plant species like Viola ignobilis. researchgate.netbenthamdirect.comnih.gov The total ion chromatogram from a nano-LC FTMS analysis can reveal the retention time and relative intensity of this compound. researchgate.netresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for analyzing the complex structure and function of cyclotides like this compound. These techniques provide insights into the peptide's secondary structure and its dynamic interactions with biological membranes, which are crucial for its activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of proteins and peptides in solution. nih.govunits.it The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a characteristic signature for different types of secondary structures, including α-helices, β-sheets, turns, and unordered structures. nih.govunits.it

For cyclotides, CD spectroscopy is essential for confirming their correct folding and the integrity of their highly constrained cyclic cystine knot (CCK) motif. nih.govacs.org While specific CD spectral data for this compound is not extensively detailed in the cited literature, studies on the prototypical bracelet cyclotide, Cycloviolacin O2 (CyO2), offer a representative example of the expected spectral characteristics. The CD spectrum for a correctly folded bracelet cyclotide typically shows features indicative of a mix of β-strand and turn structures, which are characteristic of the cystine knot fold. Furthermore, CD spectroscopy can be used to confirm the synthesis of enantiomers (mirror-image versions) of cyclotides; the D-enantiomer will produce a CD spectrum that is an exact mirror image of the native L-enantiomer. nih.gov This is a critical quality control step in synthetic peptide production and structural studies. nih.govuq.edu.au

Analysis of CD spectra using deconvolution algorithms like SELCON3 or CONTINLL can provide a quantitative estimation of the secondary structural content. nih.govbbk.ac.uk

Table 1: Illustrative Secondary Structure Content of a Prototypical Bracelet Cyclotide Determined by CD Spectroscopy

This table represents the type of data obtained from the deconvolution of a CD spectrum for a representative bracelet cyclotide, similar in structure to this compound.

Secondary Structure ElementPercentage Content (%)
α-Helix ~5-10%
β-Sheet / β-Strand ~30-40%
Turn ~20-30%
Unordered / Other ~30-40%

Note: The values are illustrative and based on general findings for the cyclotide family; exact percentages vary between specific peptides and analytical conditions.

Fluorescence Spectroscopy for Membrane Interactions

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions of cyclotides with lipid membranes, which is believed to be their primary mechanism of action. nih.govuq.edu.au These assays can monitor both the binding of the peptide to a membrane and its ability to disrupt the membrane's integrity. uq.edu.au

One of the most common methods is the liposome (B1194612) leakage assay. uq.edu.aufrontiersin.org In this technique, artificial lipid vesicles (liposomes), which serve as simple models for cell membranes, are loaded with a fluorescent dye like carboxyfluorescein (CF) at a high, self-quenching concentration. nih.govfrontiersin.org At this concentration, the dye's fluorescence is minimal. nih.gov When a membrane-disrupting peptide like a cyclotide is added, it forms pores or otherwise compromises the lipid bilayer, causing the dye to leak out into the surrounding buffer. nih.gov This dilution relieves the self-quenching, resulting in a measurable increase in fluorescence intensity over time. nih.govfrontiersin.org The rate and extent of this fluorescence increase are directly proportional to the peptide's membrane-lytic activity. nih.govnih.gov Studies on various cyclotides, including the closely related Cycloviolacin O2, have consistently demonstrated their ability to induce leakage from liposomes, confirming their membrane-disrupting properties. uq.edu.audiva-portal.org

Another approach involves monitoring the intrinsic fluorescence of tryptophan (Trp) residues within the peptide sequence. acs.orguq.edu.au The wavelength of maximum fluorescence emission for tryptophan is highly sensitive to its local environment. acs.orguib.no When a Trp residue moves from a polar aqueous environment to the non-polar (hydrophobic) interior of a lipid bilayer, its fluorescence emission spectrum typically shifts to a shorter wavelength, an effect known as a "blue shift". uq.edu.auuib.no By titrating a cyclotide solution with liposomes and measuring this spectral shift, researchers can confirm that the peptide is inserting itself into the model membrane. uq.edu.au Studies on Cycloviolacin O2 have shown such a blue shift upon interaction with vesicles, indicating the insertion of its Trp residue into the lipid environment. uq.edu.au

Table 2: Representative Data from a Cyclotide-Induced Liposome Leakage Assay

This table illustrates typical data from a fluorescence-based leakage assay, showing the increase in fluorescence as a dye escapes from liposomes following the addition of a cyclotide.

Time (minutes)Normalized Fluorescence Intensity (%)
00.0
215.2
545.8
1078.5
1592.1
2098.6

Note: Data are illustrative, representing a typical kinetic profile of membrane permeabilization by a cyclotide.

Biological Activities and Mechanistic Studies of Cycloviolacin O8

Anthelmintic Activity of Cycloviolacin O8

This compound is recognized for its potent activity against parasitic nematodes. nih.gov This has positioned it as a subject of interest in the development of novel anthelmintic agents.

In Vitro Efficacy Against Nematode Larvae

Research has demonstrated the in vitro effectiveness of this compound against the larval stages of important gastrointestinal nematode parasites of sheep, namely Haemonchus contortus and Trichostrongylus colubriformis. nih.gov In larval development assays, this compound, along with other natural variants from Viola odorata such as Cycloviolacin O2 and O3, exhibited significantly greater potency than the prototypic cyclotide, kalata B1. nih.gov Specifically, this compound has an IC₅₀ value of 0.24 µM against H. contortus. researchgate.net The inhibitory activity of cycloviolacins, including O8, against nematode larvae has been shown to be potent, though slightly less so than some other cyclotides like kalata B6. sci-hub.seacs.org

Molecular Interactions with Nematode Targets

The anthelmintic action of cyclotides like this compound is believed to involve direct interaction with and disruption of cellular membranes. sci-hub.seacs.org The mechanism is thought to occur after the cyclotide is ingested by the nematode, leading to damage of the membranes lining the midgut. sci-hub.seacs.orgnih.gov This interaction disrupts the normal integrity of the cells. sci-hub.seacs.org Studies on related cyclotides suggest that the relative anthelmintic activity against nematode larvae correlates with the number of charged residues in their sequences. nih.gov For instance, the modification of charged residues in the highly potent Cycloviolacin O2 resulted in a significant decrease in its anthelmintic activity, highlighting the importance of these residues in the interaction with nematode targets. nih.govxiahepublishing.com The proposed mechanism involves the cyclotide binding to phosphatidylethanolamine (B1630911) phospholipids (B1166683) in the cell membrane, which leads to membrane disruption. biointerfaceresearch.com

Anticancer Activity of this compound

In addition to its anthelmintic properties, this compound has emerged as a putative anticancer peptide, demonstrating cytotoxic effects against various cancer cell lines. nih.gov

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., PC-3, MDA-MB-231, OVCAR-3)

Isolated this compound has shown micromolar bioactivities against several human cancer cell lines. nih.gov Specifically, it exhibits potent cytotoxic activity against prostate cancer (PC-3), breast cancer (MDA-MB-231), and ovarian cancer (OVCAR-3) cell lines. nih.govnih.gov The inhibitory concentration (IC₅₀) values, which represent the concentration required to inhibit the growth of 50% of the cells, have been determined for these cell lines.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM)
PC-3 Prostate Cancer 1.05 nih.gov
MDA-MB-231 Breast Cancer 1.15 nih.gov

Membrane Permeabilization and Cell Lysis Mechanisms

The primary mechanism behind the anticancer activity of cyclotides, including what is understood from related compounds like Cycloviolacin O2, is the disruption of cell membranes, leading to cell death. researchgate.netnih.govsb-peptide.com This process involves the peptide interacting with the lipid bilayer of the cancer cell membrane, causing an increase in membrane permeability. researchgate.netsb-peptide.com This disruption of the membrane integrity ultimately leads to cell lysis. acs.org The amphipathic nature of cyclotides, possessing both hydrophobic and hydrophilic regions, facilitates their interaction with and insertion into the cell membrane. acs.org It is proposed that cyclotides may form pores or otherwise disrupt the membrane structure, allowing the contents of the cell to leak out and leading to rapid cell death. researchgate.netacs.org

Selective Targeting of Specific Cell Types

An important aspect of the anticancer potential of cyclotides is their apparent selectivity for cancer cells over non-cancerous cells. xiahepublishing.comsb-peptide.com Research on this compound has shown that its cytotoxicity against non-cancerous human dermal fibroblast cells is approximately three times lower than against the tested cancer cell lines, with an IC₅₀ value of 3.13 µM for the fibroblasts. nih.gov This suggests a degree of selective targeting. This selectivity is thought to be due to differences in the membrane composition between cancerous and normal cells. sci-hub.se Cancer cell membranes often have a higher content of negatively charged phospholipids, such as phosphatidylserine, on their outer leaflet compared to normal cells, which may facilitate the initial electrostatic interaction with cationic cyclotides. sci-hub.sebiointerfaceresearch.com

Antifungal Activity of this compound

This compound (cyO8), a cyclotide isolated from Viola odorata, has demonstrated notable antifungal properties, particularly against pathogens relevant to agriculture. nih.govnih.gov Its activity is part of the broader defensive role that cyclotides play in their host plants.

Efficacy Against Agricultural Pathogens (e.g., Fusarium graminearum)

Research has validated the antifungal activity of this compound against significant agricultural fungal pathogens. nih.govnih.gov Specifically, cyO8 shows bioactivity against Fusarium graminearum, the fungus responsible for Fusarium Head Blight, a destructive disease in cereal crops. nih.govresearchgate.net The identification of cyO8 as an antifungal agent was facilitated by advanced screening methods that pinpointed it as a key contributor to the antifungal profile of V. odorata extracts. nih.gov While detailed comparative data for cyO8 against a wide range of fungi is still emerging, studies on related cycloviolacins from V. odorata provide context for its potency. For instance, cycloviolacins like cyO2, cyO3, and cyO19 have shown low micromolar activity against a panel of seven fungal plant pathogens, including F. graminearum. diva-portal.orgfrontiersin.org

Table 1: Antifungal Activity of Viola odorata Cycloviolacins Against Fusarium graminearum

Compound Minimal Inhibitory Concentration (MIC) in µM
Cycloviolacin O2 6.2
Cycloviolacin O3 3.1
Cycloviolacin O13 6.2
Cycloviolacin O19 6.2

Data sourced from studies on the antifungal potency of various cycloviolacins. diva-portal.org

Mechanism of Fungal Membrane Disruption

The primary mechanism underlying the antifungal activity of cyclotides, including this compound, is the disruption of fungal cell membranes. nih.govacs.org These peptides are characteristically amphipathic, possessing both hydrophobic and hydrophilic regions which facilitate their interaction with and insertion into lipid membranes. acs.org This interaction leads to membrane permeabilization and the formation of pores, which disrupts cellular homeostasis and results in cell death. acs.org

Studies on related cycloviolacins demonstrate that they can permeabilize fungal model membranes at nanomolar concentrations, indicating a high affinity for fungal lipid compositions. frontiersin.org The process is thought to occur when the local concentration of the cyclotide on the membrane surface reaches a critical threshold. diva-portal.org Electron microscopy studies have visualized this disruptive process, showing damage to the fungal cell structure. frontiersin.org Interestingly, some research also suggests the possibility of intracellular targets, as cyclotides like cyO2 have been found within the cytoplasm of fungal spores, hinting at a multi-faceted mechanism of action. diva-portal.orgfrontiersin.org

Insecticidal Activity of this compound

This compound is also recognized for its activity against various invertebrate pests, contributing to the plant's natural defense system. acs.orgnih.govxiahepublishing.com

Effects on Insect Larvae Development and Viability

This compound has been shown to possess anthelmintic properties, inhibiting the growth and development of nematode larvae. nih.govxiahepublishing.com It demonstrates significant activity against economically important parasitic nematodes of livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. acs.orgnih.govxiahepublishing.com The activity of cyO8 in these larval development assays is comparable to other cycloviolacins like O2 and O3. xiahepublishing.com This inhibitory effect on larval viability highlights its potential as a biopesticide, as this action is believed to be a primary natural function of cyclotides. nih.govacs.org

Disruptive Actions on Insect Digestive Systems

The insecticidal mechanism of cyclotides is primarily centered on the disruption of the insect's digestive tract. nih.govacs.orgresearchgate.net When ingested by insect larvae, these peptides interact with the cell membranes lining the midgut. nih.govnih.gov This interaction leads to the lysis of epithelial cells, causing significant damage to the absorptive surface of the gut. nih.govdiva-portal.org The resulting damage impairs nutrient intake and disrupts the osmotic balance within the cells, which is detrimental to the insect's growth and survival. nih.govdiva-portal.org This mode of action, which targets the gut membrane lipids rather than specific protein receptors, is a common feature among insecticidal cyclotides. nih.govresearchgate.net

Antimicrobial Activity of this compound and Related Cycloviolacins

The biological activities of this compound extend to a broader antimicrobial spectrum, a characteristic shared with other cyclotides from the cycloviolacin class. nih.govencyclopedia.pub These peptides are integral to the plant's defense against a variety of microbial pathogens. diva-portal.orgfrontiersin.org

Cycloviolacins as a group exhibit potent activity against various plant pathogenic fungi and bacteria. diva-portal.orgfrontiersin.org For example, cycloviolacins O2, O3, O13, and O19 are effective against fungi like Fusarium oxysporum, Botrytis cinerea, and Alternaria alternata with minimal inhibitory concentrations (MICs) in the low micromolar range. diva-portal.orgfrontiersin.org In addition to its known antifungal effects, this compound is reported to have potential antibacterial activity. encyclopedia.pub Other cycloviolacins, such as cyO2, have shown potent bactericidal effects, particularly against Gram-negative bacteria. acs.org The collective antimicrobial prowess of these related compounds underscores the defensive capabilities of the cyclotide arsenal (B13267) found in Viola odorata.

Table 2: Minimal Inhibitory Concentration (MIC) of Related Cycloviolacins Against Various Fungal Plant Pathogens

Fungal Species cyO2 (µM) cyO3 (µM) cyO13 (µM) cyO19 (µM)
Alternaria alternata 12.5 6.2 12.5 12.5
Botrytis cinerea 12.5 12.5 25 12.5
Colletotrichum utrechtense 6.2 3.1 6.2 6.2
Fusarium culmorum 6.2 3.1 6.2 6.2
Fusarium oxysporum 3.1 1.6 6.2 3.1
Mycosphaerella fragariae 1.6 0.8 3.1 1.6

This table summarizes the potent antifungal activity of various cycloviolacins against a panel of plant pathogens, with data sourced from Slazak et al., 2018. diva-portal.org

Table of Mentioned Compounds

Compound Name
Alternaria alternata
Botrytis cinerea
Colletotrichum utrechtense
Cycloviolacin O2 (cyO2)
Cycloviolacin O3 (cyO3)
This compound (cyO8)
Cycloviolacin O13 (cyO13)
Cycloviolacin O19 (cyO19)
Fusarium culmorum
Fusarium graminearum
Fusarium oxysporum
Haemonchus contortus
Mycosphaerella fragariae

Spectrum of Activity Against Bacterial Strains

While the broader class of cycloviolacins is noted for strong antimicrobial properties, detailed research on the specific antibacterial spectrum of this compound is limited. researchgate.net However, its activity against other microbes, particularly fungi, has been documented.

Research has confirmed that this compound possesses antifungal properties. nih.govnih.gov Specifically, it has demonstrated inhibitory effects against the agricultural pathogen Fusarium graminearum, a fungus responsible for Fusarium Head Blight in crops. nih.govnih.govmdpi.com In laboratory assays, isolated this compound was shown to be active against this fungus, with a reported half-maximal inhibitory concentration (IC₅₀). nih.gov

Interactive Table: Antifungal Activity of this compound

Target OrganismActivity MetricValue (µM)Reference
Fusarium graminearumIC₅₀25–30 nih.gov

Although specific minimum inhibitory concentration (MIC) values for this compound against bacterial strains are not extensively reported in the scientific literature, related cyclotides such as Cycloviolacin O2 have shown potent bactericidal activity, particularly against Gram-negative bacteria. oup.comnih.gov The activity of cyclotides is often correlated with the number and distribution of charged residues in their sequence, suggesting that different cycloviolacins possess varied activity spectra. nih.gov The insecticidal activity of cycloviolacin cyclotides against aphids has been hypothesized to be related to the disruption of the insect's gut microbiome, which implies an underlying antibacterial action. researchgate.net

Membrane-Mediated Bactericidal Mechanisms

The primary mechanism of action for cyclotides, including presumably this compound, is the disruption of cellular membranes. oup.comacs.orgnih.gov This bioactivity is intrinsically linked to the amphipathic nature of the cyclotide structure, where hydrophobic and hydrophilic amino acid residues are segregated into distinct patches on the molecular surface. oup.comacs.org This structural arrangement facilitates the interaction of the peptide with the lipid bilayers of target cells.

The proposed mechanism involves several steps:

Membrane Binding: The cyclotide initially binds to the outer surface of the microbial cell membrane. This interaction is often driven by electrostatic forces between positively charged residues on the peptide and negatively charged components of the bacterial membrane. dntb.gov.ua Studies on related cyclotides have shown a selective affinity for membranes rich in phosphatidylethanolamine (PE), a key phospholipid in bacterial and other cell membranes. nih.govnih.gov

Pore Formation: Following binding, the cyclotide molecules are thought to aggregate and insert themselves into the lipid bilayer, leading to the formation of pores or ion channels. acs.orgnih.gov This process disrupts the membrane's integrity.

Cell Lysis: The formation of these pores leads to an uncontrolled flux of ions and molecules across the membrane, disrupting cellular homeostasis and causing the leakage of essential cytosolic components, which ultimately results in cell death. acs.org

Studies on the closely related Cycloviolacin O2 have provided direct evidence for this membrane-disrupting mechanism, showing it can cause rapid permeabilization of both artificial liposomes and the cell membranes of cancer cells and Gram-negative bacteria. nih.govsb-peptide.com While direct mechanistic studies specifically on this compound are not widely available, its structural similarity to other active cyclotides strongly suggests it employs a similar membrane-mediated bactericidal strategy.

Impact of Environmental Factors on Antimicrobial Efficacy

The effectiveness of antimicrobial peptides can be significantly influenced by the surrounding environmental conditions. For this compound, its inherent stability and the physicochemical properties of its amino acid sequence are key determinants of its activity under various conditions.

Structural Stability: The defining cyclic cystine knot (CCK) structure of cyclotides confers exceptional stability. uq.edu.aunih.gov This motif protects the peptide from degradation by a wide range of temperatures, pH conditions, and proteolytic enzymes. portlandpress.comnih.gov This inherent robustness allows this compound to remain active in environments where other, more conventional peptides would be quickly denatured or degraded. portlandpress.com

Influence of pH: The antimicrobial activity of many cyclotides is dependent on their net charge and the spatial distribution of charged residues. nih.govnih.gov For the related Cycloviolacin O2, chemically masking its charged amino acid residues (both the acidic glutamate (B1630785) and basic lysines) results in a near-total loss of antibacterial activity. nih.govresearchgate.net This finding strongly implies that the ambient pH is a critical factor, as it dictates the protonation state of these essential acidic and basic residues. The stability of certain amino acids within the peptide sequence, such as asparagine, is also known to be maximal at a specific pH, further highlighting the importance of this factor. uq.edu.au

Influence of Biological Milieu: The composition of the medium can modulate cyclotide activity. For instance, studies on Cycloviolacin O2 have shown that its hemolytic activity, a common proxy for membrane disruption, is significantly reduced in the presence of human serum. nih.gov This suggests that interactions with proteins or other biomolecules in the local environment can influence the peptide's ability to interact with target membranes, a factor that would also likely affect the antimicrobial efficacy of this compound.

Structure Activity Relationship Sar of Cycloviolacin O8 and Analogues

Influence of Amino Acid Residues on Biological Potency

The biological potency of cyclotides is significantly influenced by the physicochemical properties of their constituent amino acid residues. Most of their activities are attributed to their ability to interact with and disrupt cell membranes. nih.govresearchgate.net

Charged residues play a critical role in the biological activity of cyclotides. nih.govnih.gov Studies on the related cyclotide, cycloviolacin O2, have demonstrated that both positively and negatively charged residues are crucial for its various biological functions. nih.govoup.comresearchgate.net

Lysine (B10760008): The presence and location of positively charged lysine residues can enhance the interaction of cyclotides with negatively charged cell membranes. nih.gov Chemical modification, such as acetylation, of the lysine residues in cycloviolacin O2, which masks their positive charge, leads to a significant decrease in its anthelmintic activity. nih.gov This suggests that the positive charges are vital for the initial electrostatic attraction to the target cell membrane.

Cyclotides are characteristically amphipathic, possessing distinct patches of hydrophobic and hydrophilic amino acids on their surface. oup.comnih.govxiahepublishing.com This amphipathic nature is a key determinant of their membrane-disrupting activity. nih.govoup.com

The cyclic cystine knot structure forces hydrophobic residues to be exposed on the molecular surface. nih.govoup.comresearchgate.net This exposed hydrophobic patch is believed to be a major driver of the biological activities of cyclotides, including their antibacterial, anti-HIV, and hemolytic effects. nih.govoup.com The interaction of these hydrophobic loops with the lipid core of cell membranes is a crucial step in their mechanism of action, which often involves pore formation and membrane disruption. researchgate.netxiahepublishing.comuq.edu.au

The balance between hydrophobicity and charge is critical. For instance, in anti-HIV activity, the hydrophobicity of certain loop regions is correlated with inhibitory action, while the location of charged residues modulates this activity. nih.gov

Role of Charged Residues (e.g., Lysine, Glutamic Acid)

Impact of Sequence Variations on Biological Activity

Cyclotides from a single plant species, such as Viola odorata, exhibit extensive sequence variations, particularly in the loops between the conserved cysteine residues. nih.gov These variations have a direct impact on the biological activity of the cyclotides. researchgate.netnih.gov

While the proteolytic stability of the cyclotide framework remains largely unchanged despite sequence variations, the biological potency can differ significantly. researchgate.netnih.gov For example, natural variants of cycloviolacins, including O2, O3, O8, O13, O14, O15, and O16, have shown up to 18-fold greater potency in nematode larval development assays compared to the prototypic cyclotide, kalata B1. nih.gov

Specifically, Cycloviolacin O8 has demonstrated notable bioactivities, including micromolar anticancer activity against several cancer cell lines and antifungal properties. nih.govnih.gov These activities are attributed to its specific amino acid sequence, which dictates its surface properties and interaction with target cells.

Conformational Constraints and Their Role in Activity

The rigid and conformationally constrained structure of cyclotides, conferred by the cyclic cystine knot, is fundamental to their activity. nih.govxiahepublishing.com This structural stability makes them resistant to enzymatic degradation, which is a significant advantage for potential therapeutic applications. researchgate.netxiahepublishing.com

Comparative Analysis of this compound with other Cyclotides

When compared to other cyclotides, this compound exhibits a distinct profile of biological activities.

Anthelmintic Activity: this compound, along with other cycloviolacins like O2 and O3, shows greater potency against the larvae of parasitic nematodes Haemonchus contortus and Trichostrongylus colubriformis than the prototypic cyclotide kalata B1. nih.govxiahepublishing.comacs.org However, its activity is considered similar to kalata B1 and B2 but less potent than kalata B6. xiahepublishing.com Generally, cyclotides with 3-4 basic residues tend to have higher inhibitory activity against these larvae. xiahepublishing.com

Anticancer and Antifungal Activity: this compound has been identified as a potent anticancer peptide with micromolar activity against breast, prostate, and ovarian cancer cell lines. nih.govnih.gov It also displays antifungal activity against the agricultural pathogen Fusarium graminearum. nih.govnih.gov This contrasts with cyclotides like kalata B1, which is more noted for its uterotonic and insecticidal activities. mdpi.comdiva-portal.org Cycloviolacin O2 is also known for its potent bactericidal activity against Gram-negative bacteria and cytotoxic effects on cancer cells. oup.comsb-peptide.commdpi.com

The differences in the biological activities between this compound and other cyclotides underscore the importance of the specific amino acid sequences in the variable loop regions. These sequences fine-tune the surface properties of the cyclotide, leading to differential interactions with various target cell membranes.

Research Applications and Protein Engineering of Cycloviolacin O8 Scaffold

Cycloviolacin O8 as a Molecular Scaffold for Peptide Grafting

The extreme stability of cyclotides like cyO8 makes them ideal candidates for a technique known as molecular grafting. nih.govportlandpress.com This process involves the insertion of a bioactive peptide sequence, or "epitope," into the stable framework of the cyclotide. acs.orguq.edu.au The backbone segments, or loops, between the conserved cysteine residues of cyO8 are amenable to such insertions. uq.edu.au This approach creates a chimeric molecule that combines the remarkable stability of the cyclotide scaffold with the specific biological function of the grafted peptide. uq.edu.au

A primary advantage of using the this compound scaffold is the enhancement of the stability and bioavailability of biologically active peptides. acs.orgnih.gov Many therapeutic peptides are limited by their susceptibility to proteolytic degradation in the body. acs.orgxiahepublishing.com By grafting these peptides into the rigid and proteolytically resistant framework of cyO8, their in-vivo half-life can be significantly extended. portlandpress.comnih.gov The cyclic cystine knot (CCK) topology of cyclotides provides exceptional resistance to thermal, chemical, and biological degradation. nih.gov This enhanced stability can lead to improved bioavailability, and some grafted cyclotides have even demonstrated oral activity, a significant challenge for peptide-based drugs. nih.govtandfonline.com

Insertion of Bioactive Epitopes into the Cyclotide Framework

Development of this compound-Based Probes for Target Elucidation

The inherent properties of this compound make it a suitable candidate for the development of molecular probes. Cyclotides are used in the development of bioimaging tools, and their ability to penetrate cells allows for the potential targeting of intracellular components. nih.govnih.gov The cyO8 scaffold can be modified to incorporate labels or reporter groups, facilitating the study of biological processes and target identification. Given its known antifungal and anticancer activities, cyO8 itself is a tool for elucidating the mechanisms behind these effects, such as membrane permeabilization. nih.govwindows.net Furthermore, advanced analytical techniques, such as ultraviolet photodissociation (UVPD) tandem mass spectrometry, have been specifically utilized for sequencing challenging cyclotides like cyO8, aiding in its characterization for probe development. nih.govuq.edu.au

Rational Design of this compound Analogues with Enhanced Specificity

The structure of this compound is amenable to chemical synthesis and rational design, allowing for the creation of analogues with improved properties. acs.orgnih.gov Through residue substitution, researchers can modify its surface properties, such as charge and hydrophobicity, to enhance specificity for a particular biological target. biointerfaceresearch.com For instance, studies on other cyclotides like Cycloviolacin O2 have shown that altering charged residues can modulate biological activity. sb-peptide.com This principle can be applied to cyO8 to fine-tune its interactions with target membranes or proteins, potentially increasing its therapeutic efficacy while minimizing off-target effects. uq.edu.aubiointerfaceresearch.com This process of rational design is crucial for developing peptides with optimized activity for specific applications, from therapeutics to biopesticides. acs.org

Biotechnological Exploitation in Research Tool Development

The biotechnological potential of this compound extends to its use in the development of various research tools. Its stable scaffold is a valuable asset in drug discovery and design. nih.govnih.gov The development of advanced analytical methods like PepSAVI-MS (Statistically-guided bioActive Peptides prioritized Via Mass Spectrometry) has been instrumental in identifying novel bioactivities of cyO8 from complex natural extracts. nih.govuq.edu.au This demonstrates its role not just as a subject of research but as a component in the validation of new discovery pipelines. Furthermore, with known anthelmintic, antifungal, and antibacterial activities, cyO8 and its engineered variants have potential applications in agriculture as biopesticides, offering a more sustainable approach to pest management. nih.govresearchgate.net

Evolutionary and Phylogenetic Analysis of Cycloviolacins

Distribution of Cycloviolacins in Plant Genera

Cyclotides have been identified in several plant families, including Rubiaceae, Cucurbitaceae, Fabaceae, and Solanaceae. uq.edu.aunih.govacs.org However, their distribution is most prominent and widespread within the Violaceae, or violet family. nih.govacs.org Research suggests that cyclotides are ubiquitous throughout the Violaceae, as every species screened from this family has been found to contain them. uq.edu.aunih.govuq.edu.au In contrast, they are only found sparsely in other families like Rubiaceae. nih.govuq.edu.au

Cycloviolacin O8 is specifically isolated from Viola odorata (Sweet Violet), a member of the Violaceae family. uniprot.org While many cyclotides are unique to a single species, some, such as cycloviolacin O12, have been identified in multiple Viola cultivars, indicating a complex distribution pattern even within a single genus. acs.orguq.edu.au The Violaceae family is a medium-sized family with approximately 30 genera and over 1,000 species, offering a vast landscape for cyclotide diversity. frontiersin.orgnih.govdiva-portal.org It is estimated that the Violaceae family alone may produce between 5,000 and 25,000 different cyclotides. diva-portal.org

Table 1: Distribution of Cyclotides in Major Plant Families This interactive table summarizes the prevalence of cyclotides, the family to which this compound belongs, in various plant families.

Plant Family Presence of Cyclotides Notes
Violaceae Ubiquitous Considered the richest source of cyclotides; includes Viola odorata, the source of this compound. uq.edu.aunih.govuq.edu.au
Rubiaceae Sparse The first cyclotides were discovered in this family, but they are not as widespread as in Violaceae. nih.govresearchgate.net
Cucurbitaceae Limited Cyclotides have been identified but are not common. nih.govacs.org
Fabaceae Limited Cyclotides have been identified but are not common. nih.govacs.org

Phylogenetic Relationships within the Violaceae Family

The phylogeny of the Violaceae family has been clarified through recent studies using chloroplast and nuclear markers. frontiersin.orgnih.gov The family is dominated by three large genera—Viola, Rinorea, and Hybanthus—which together account for about 98% of all species. diva-portal.orgresearchgate.net The genus Viola is the largest, with up to 620 species distributed worldwide. diva-portal.org

Mapping the presence of cyclotides onto the phylogenetic tree of Violaceae reveals that these peptides are a fast-evolving group of proteins. diva-portal.org The immense structural diversity of cyclotides appears to have evolved within each taxon, leading to most species possessing a unique collection of these peptides. diva-portal.org However, a few cyclotides, like kalata B1 and varv A, are found across many species in the genus Viola, suggesting a more ancient origin or horizontal gene transfer. diva-portal.org The evolutionary relationships between cyclotide precursor proteins from different species have been used to trace the flow of cyclotide genes, showing a close link between sequence diversity and the phylogenetic classification of the host plants. diva-portal.org For instance, phylogenetic analysis of precursor proteins from the Hedyotis genus (Rubiaceae) used the precursor of this compound from Viola odorata as an outgroup to root the tree, highlighting its distinct evolutionary lineage from cyclotides in a different plant family. researchgate.net

Evolution of Cyclotide Precursor Sequences

Cyclotides are not synthesized directly but are processed from larger precursor proteins encoded by specific genes. uq.edu.audiva-portal.org The precursor protein for this compound is encoded by the Voc1 gene. uniprot.org These precursors have a conserved architecture consisting of several domains: an endoplasmic reticulum (ER) signal peptide, an N-terminal propeptide, one or more cyclotide domains, and a short C-terminal tail. frontiersin.orgnih.govacs.org Often, a conserved N-terminal repeat (NTR) is also present. frontiersin.orgnih.gov

The evolution of these precursor sequences is key to the diversification of cyclotides. frontiersin.orgnih.gov The precursor can contain single or multiple cyclotide domains, which are flanked by sequences recognized by plant enzymes. acs.org A crucial enzyme in this process is asparaginyl endopeptidase (AEP), which is responsible for both excising the cyclotide domain from the precursor and catalyzing the head-to-tail cyclization. diva-portal.orgnih.gov This process is dependent on a highly conserved Asparagine (Asn) or, less commonly, Aspartic acid (Asp) residue at the C-terminal end of the cyclotide domain within the precursor. uq.edu.aunih.gov The variation in precursor architecture, such as the number of cyclotide domains, is linked to the structural subfamily of the resulting cyclotides. frontiersin.orgnih.gov

Table 2: General Architecture of a Cyclotide Precursor Protein This interactive table outlines the typical domains found in a cyclotide precursor, such as the one for this compound.

Domain Function
ER Signal Peptide Directs the precursor protein to the endoplasmic reticulum for processing. uq.edu.aufrontiersin.org
N-Terminal Propeptide A region at the beginning of the protein, often including a conserved repeat. frontiersin.orgnih.gov
N-Terminal Repeat (NTR) A conserved sequence region thought to be important for proper folding and processing. frontiersin.orgnih.gov
Cyclotide Domain(s) The sequence that will become the mature, cyclic peptide (e.g., this compound). uq.edu.aufrontiersin.orgacs.org

Adaptive Significance of this compound in Plant Defense

The primary function of cyclotides in plants is believed to be in host defense. portlandpress.comxiahepublishing.comresearchgate.netnih.gov Their exceptional stability allows them to function effectively as defense molecules against a range of pests and pathogens. portlandpress.com The broad spectrum of biological activities exhibited by cyclotides supports this defensive role. uq.edu.auxiahepublishing.com

This compound and its close relatives from V. odorata have demonstrated potent biological activities that underscore their adaptive significance. xiahepublishing.com These activities are primarily based on the ability of cyclotides to interact with and disrupt cellular membranes. xiahepublishing.comacs.org The accumulation of cycloviolacins in vulnerable tissues, such as the epidermis and vascular bundles, further supports their role as a comprehensive defense system. nih.govresearchgate.net By possessing a diverse arsenal (B13267) of cyclotides like this compound, plants can defend against a variety of biological threats. researchgate.net

Table 3: Plant Defense-Related Activities of this compound and Related Cycloviolacins This interactive table details the documented biological activities of this compound and its relatives, highlighting their role in plant defense.

Activity Target Organism(s) Significance for Plant Defense
Anthelmintic Nematodes (Haemonchus contortus, Trichostrongylus colubriformis) Protects against root and soil-borne nematode parasites. xiahepublishing.com
Antifungal Pathogenic Fungi (Fusarium spp., Botrytis cinerea) Defends against fungal diseases that can damage leaves, stems, and roots. nih.govacs.orgresearchgate.net
Insecticidal Insect Larvae Deters feeding by herbivorous insects. portlandpress.comxiahepublishing.com

| Antibacterial | Bacteria (Pseudomonas syringae) | Provides protection against bacterial pathogens. nih.govresearchgate.net |

Q & A

Q. What experimental methodologies are recommended for structural characterization of Cycloviolacin O8, and how can reproducibility be ensured?

this compound’s cyclic cystine knot (CCK) structure requires techniques like nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. Reproducibility hinges on standardized protocols for sample preparation (e.g., solvent systems, temperature control) and validation against reference datasets. For example, NMR spectra should include solvent suppression details and comparison to published chemical shifts . Experimental sections must explicitly describe purification steps (e.g., HPLC gradients) and purity thresholds (≥95%) to align with journal guidelines for replicability .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s bioactivity while minimizing false positives?

Use cell lines with documented sensitivity to cyclotides (e.g., HeLa or Jurkat cells) and include controls for membrane integrity (e.g., lactate dehydrogenase assays). Dose-response curves should span 3–5 logarithmic concentrations, with triplicate measurements to account for variability. Normalize results to positive controls (e.g., doxorubicin) and solvent-only treatments. Statistical validation (e.g., ANOVA with post-hoc tests) is critical to distinguish true cytotoxicity from nonspecific effects .

Q. What are the best practices for isolating this compound from plant sources, and how can yield variability be addressed?

Optimize extraction buffers (e.g., 30% ethanol with 0.1% trifluoroacetic acid) to enhance solubility. Column chromatography (e.g., C18 reverse-phase) with UV detection at 220 nm improves purity. Yield variability often arises from seasonal differences in plant material; mitigate this by standardizing harvest times and using lyophilized tissues. Document extraction efficiency (mg/g dry weight) across multiple batches to identify outliers .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s mechanism of action in cancer cells be resolved?

Contradictions often stem from model-specific variables (e.g., cell line genetic backgrounds or assay endpoints). Address this by:

  • Conducting comparative studies across multiple cancer types (e.g., breast vs. leukemia).
  • Integrating multi-omics approaches (transcriptomics/proteomics) to identify common pathways (e.g., mitochondrial apoptosis vs. membrane disruption).
  • Performing time-lapse microscopy to track real-time cellular responses . Publish raw datasets (e.g., flow cytometry gating strategies) in supplementary materials to enable cross-study validation .

Q. What in vivo experimental designs are optimal for assessing this compound’s therapeutic potential while addressing ethical constraints?

Use quasi-experimental designs for translational studies, such as pre/post-treatment observations in xenograft models. For example:

  • Baseline tumor measurements (O1–O5) followed by this compound administration (X) and post-treatment monitoring (O6–O10).
  • Include sham-treated controls and blinded outcome assessments to reduce bias. Adhere to ethical guidelines by limiting cohort sizes to the minimum required for statistical power and using non-invasive imaging (e.g., bioluminescence) .

Q. How can researchers reconcile discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols by:

  • Using serum-free media to avoid protein binding artifacts.
  • Aligning incubation periods (e.g., 24 vs. 48 hours) with cell doubling times.
  • Reporting IC50 values with 95% confidence intervals and Hill slopes. Meta-analyses of published data, adjusted for methodological variables, can identify trends .

Methodological and Data Analysis Considerations

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

Mixed-effects models accommodate intra-experiment variability (e.g., plate-to-plate differences). For nonlinear dose-response relationships, use the four-parameter logistic (4PL) model. Validate assumptions (e.g., normality) with Shapiro-Wilk tests and apply bootstrap resampling for small sample sizes .

Q. How should researchers handle missing data in high-throughput screens of this compound derivatives?

Apply multiple imputation (MI) for datasets with <10% missing values, using predictive mean matching. For larger gaps, use machine learning (e.g., random forest imputation) trained on complete cases. Document imputation parameters in supplementary materials to ensure transparency .

Ethical and Reproducibility Standards

Q. What steps are critical for ensuring ethical compliance in this compound animal studies?

  • Obtain approval from institutional animal care committees (IACUC) with protocols detailing endpoints (e.g., tumor volume limits).
  • Use randomization to allocate treatment groups and minimize selection bias.
  • Report attrition rates and justify exclusions (e.g., early euthanasia due to distress) .

Q. How can researchers enhance the reproducibility of this compound’s membrane-binding assays?

Standardize lipid bilayer compositions (e.g., 70% POPC/30% cholesterol) and use surface plasmon resonance (SPR) with reference controls (e.g., kalata B1). Publish raw sensorgrams and fitting parameters (e.g., kon/koff rates) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.